Cas no 134861-62-4 (1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-)

1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)- structure
134861-62-4 structure
Nombre del producto:1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-
Número CAS:134861-62-4
MF:C38H40O15
Megavatios:736.71521282196
CID:147687
PubChem ID:6441245

1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)- Propiedades químicas y físicas

Nombre e identificación

    • 1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-
    • (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl
    • dioxamycin
    • 1,3-Dioxolane-2-carboxylic acid, 2,4-dimethyl-5-(7-oxo-7-((tetrahydro-2-methyl-6-(1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl- 1,7,12-trioxobenz(a)anthracen-9-yl)-2H-pyran-3-yl)oxy)-1,3,5-heptatrienyl)-, (2-alpha,3-alpha,4a-alpha,9(2R*,3S*(1E(2S*,4S*,5S*),3E,5E)6R*),12b-alpha)-(+)-
    • 134861-62-4
    • (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid
    • 1,3-Dioxolane-2-carboxylic acid, 2,4-dimethyl-5-(7-oxo-7-((tetrahydro-2-methyl-6-(1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz(a)anthracen-9-yl)-2H-pyren-3-yl)oxy)-1,3,5-heptatrienyl)-, (2alpha,3alpha,4aalpha,9(2R*,3S*(1E(2S*,4S*,5S*),3E,5E),6R*),12balpha)-(+)-
    • 1,3-Dioxolane-2-carboxylic acid, 2,4-dimethyl-5-(7-oxo-7-((tetrahydro-2-methyl-6-(1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz(a)anthracen-9-yl)-2H-pyran-3-yl)oxy)-1,3,5-heptatrienyl)-, (2alpha,3alpha,4aalpha,9(2R*,3S*(1E(2S*,4S*,5S*),3E,5E),6R*),12balpha)-(+)-
    • Renchi: InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23?,24+,25-,32+,35+,36+,37+,38-/m1/s1
    • Clave inchi: HWMMBHOXHRVLCU-QOUANJGESA-N
    • Sonrisas: C(=C/C=C/[C@H]1[C@H](C)O[C@](C)(C(=O)O)O1)\C=C\C(OC1CC[C@H](C2C=CC3C(C4=C(C(=O)C=3C=2O)C=C[C@@]2(C[C@]([C@H](C(=O)[C@]42O)O)(C)O)O)=O)O[C@@H]1C)=O

Atributos calculados

  • Calidad precisa: 736.236721
  • Masa isotópica única: 736.236721
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 15
  • Recuento de átomos pesados: 53
  • Cuenta de enlace giratorio: 8
  • Complejidad: 1730
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 9
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 3
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 244

Propiedades experimentales

  • Denso: 1.54
  • Punto de ebullición: 941.5°Cat760mmHg
  • Punto de inflamación: 291.5°C
  • índice de refracción: 1.681

1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)- Literatura relevante

Artículos recomendados

Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD